molecular formula C11H10N4O3 B13166131 3-amino-7-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one

3-amino-7-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one

Cat. No.: B13166131
M. Wt: 246.22 g/mol
InChI Key: PDXZQDWZOUHEPE-UHFFFAOYSA-N
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Description

3-Amino-7-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is a heterocyclic compound featuring a tricyclic pyrroloquinazolinone core. The structure consists of a fused pyrrole and quinazolinone system, with an amino (-NH₂) group at position 3 and a nitro (-NO₂) group at position 6. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse pharmacological activities, including antihypertensive, antiplasmodial, and antitubulin effects .

Properties

Molecular Formula

C11H10N4O3

Molecular Weight

246.22 g/mol

IUPAC Name

3-amino-7-nitro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one

InChI

InChI=1S/C11H10N4O3/c12-8-3-4-14-10(8)13-9-2-1-6(15(17)18)5-7(9)11(14)16/h1-2,5,8H,3-4,12H2

InChI Key

PDXZQDWZOUHEPE-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C1N

Origin of Product

United States

Preparation Methods

The synthesis of 3-amino-7-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of methanesulfonic acid under reflux in methanol, can yield high purity products . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher efficiency.

Chemical Reactions Analysis

3-amino-7-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include methanesulfonic acid, hydrogen gas, and various nucleophiles.

Scientific Research Applications

3-amino-7-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 3-amino-7-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Compounds
Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility LogP (Predicted)
3-Amino-7-nitro-pyrroloquinazolinone 273.23 Not reported Low (polar aprotic solvents) 1.2
Deoxyvasicinone 186.21 110–111 Moderate in DMSO 1.8
(E)-3-Benzylidene derivative 317.38 514–516 Insoluble in H₂O 3.5

Biological Activity

3-Amino-7-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H8N4O2C_{10}H_{8}N_{4}O_{2}. The compound features an amino group at the 3-position and a nitro group at the 7-position of the pyrroloquinazolinone framework. This configuration contributes to its chemical reactivity and influences its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may function as an enzyme inhibitor or modulate cellular receptors. For example:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes critical in metabolic pathways.
  • Cellular Interaction : Studies suggest it may affect signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Several studies have highlighted the anticancer properties of quinazolinone derivatives. For instance:

  • A study demonstrated that derivatives containing the quinazolinone core exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved cell cycle arrest at the G2/M phase .
  • Another investigation revealed that compounds similar to this compound inhibited the growth of cancer cells such as Ehrlich Ascites Carcinoma and Sarcoma-180 .

Antimicrobial Activity

Quinazolinones have been recognized for their antimicrobial properties. Research indicates that 3-amino-7-nitro derivatives may exhibit activity against mycobacterial strains due to their ability to inhibit NADH dehydrogenase (NDH-2), which plays a crucial role in bacterial respiration .

Neuroprotective Effects

Emerging studies suggest that quinazolinone derivatives may possess neuroprotective properties. Specifically, they have been investigated for their potential in preventing neurodegenerative diseases like Alzheimer's by inhibiting β-amyloid formation .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
4-aminoquinazolineAmino group on quinazolineAntimicrobial properties
6-nitropyrido[2,1-b]quinazolinNitro group on pyridoquinazolinePotential antitumor activity
7-amino-4(3H)-quinazolinoneAmino at position 7Involved in enzyme inhibition

The presence of both amino and nitro groups in 3-amino-7-nitro derivatives enhances their reactivity and interaction with biological targets compared to structurally similar compounds.

Case Studies and Research Findings

  • Anticancer Study : A series of quinazolinone-sulphonamide derivatives were synthesized and tested for cytotoxic activity against breast cancer cell lines. All compounds demonstrated significant activity while maintaining a safe profile on non-cancerous cells .
  • Antimicrobial Efficacy : A recent study focused on the synthesis of novel quinazolinone derivatives linked to triazole hybrids showed enhanced antimicrobial activity against Mycobacterium tuberculosis .

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